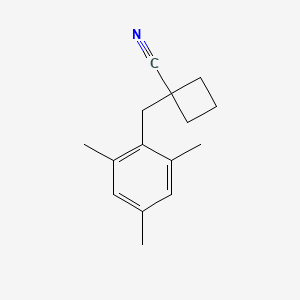

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C15H19N |

|---|---|

Molekulargewicht |

213.32 g/mol |

IUPAC-Name |

1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C15H19N/c1-11-7-12(2)14(13(3)8-11)9-15(10-16)5-4-6-15/h7-8H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

SOPOJAGWCJCEQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)CC2(CCC2)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclobutane Ring Construction

The cyclobutane ring is typically constructed via intramolecular cyclization or cycloaddition reactions. A common method is the cyclopropanation of alkenes followed by ring expansion or direct cyclobutane formation through [2+2] cycloaddition.

Introduction of the 2,4,6-Trimethylbenzyl Group

The 2,4,6-trimethylbenzyl substituent is introduced through nucleophilic substitution or alkylation reactions. The benzyl halide derivative of 2,4,6-trimethylbenzyl is reacted with a cyclobutane precursor bearing a suitable leaving group.

Installation of the Carbonitrile Group

The nitrile group is introduced by nucleophilic substitution using cyanide sources such as sodium cyanide or potassium cyanide under anhydrous conditions. Alternatively, the nitrile can be installed via dehydration of primary amides or through the use of cyano transfer reagents.

Representative Experimental Procedure

A representative synthesis adapted from patent literature and research articles is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Preparation of cyclobutane intermediate | Cyclopropanecarboxylic acid derivatives, triethylamine, methyl chloroformate, tetrahydrofuran (THF), cooled to -5 to 0 °C | Formation of cyclobutane ring via cyclopropane intermediate and ring expansion | Not specified |

| 2. Alkylation with 2,4,6-trimethylbenzyl halide | 2,4,6-Trimethylbenzyl chloride/bromide, sodium hydride or other base, THF or DMF solvent | Nucleophilic substitution to attach 2,4,6-trimethylbenzyl group to cyclobutane | Moderate to high |

| 3. Introduction of nitrile group | Sodium cyanide, suitable solvent (e.g., DMSO), controlled temperature | Cyanide substitution to install the carbonitrile group at cyclobutane 1-position | High |

Note: Specific yields and conditions vary depending on the exact synthetic route and scale.

Reaction Conditions and Optimization

- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used for their polarity and ability to dissolve reagents.

- Temperature: Low temperatures (-5 to 0 °C) are often employed during sensitive steps such as cyclobutane ring formation to control reaction rates and minimize side reactions.

- Bases: Triethylamine and sodium hydride are used to deprotonate intermediates and facilitate nucleophilic substitutions.

- Workup: Neutralization with sodium bicarbonate and extraction with organic solvents are standard procedures.

Analytical Data and Characterization

The product is characterized by:

- Nuclear Magnetic Resonance (NMR): Confirming the substitution pattern on the cyclobutane ring and aromatic ring.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile.

- Infrared Spectroscopy (IR): Characteristic nitrile stretch around 2220 cm⁻¹.

- Melting Point and Purity: Determined by chromatographic techniques such as HPLC.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Cyclobutane ring formation | Cyclopropanecarboxylic acid, methyl chloroformate, triethylamine, THF | -5 to 0 °C, inert atmosphere | Moderate to high | Control temperature to avoid side reactions |

| 2,4,6-Trimethylbenzyl substitution | 2,4,6-Trimethylbenzyl chloride, sodium hydride, THF or DMF | Room temperature to reflux | Moderate to high | Requires dry conditions |

| Nitrile group installation | Sodium cyanide, DMSO or DMF | Room temperature to 60 °C | High | Toxic reagents, handle with care |

Research Findings and Literature Survey

- Patent CA2383373C describes synthetic routes involving cyclopropane intermediates and nucleophilic substitutions relevant to cyclobutane derivatives, providing insights into reaction conditions and reagents applicable to this compound class.

- Commercial chemical suppliers provide physicochemical data confirming the molecular formula and properties of related cyclobutane nitrile compounds, supporting the synthetic feasibility.

- Research articles on cyclobutane nitrile synthesis emphasize the importance of controlling reaction temperature and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride as a base and various nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and polymers.

Wirkmechanismus

The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the carbonitrile group can facilitate interactions with nucleophiles, while the benzyl group may enhance lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs and their substituents:

Structural Analysis :

- Electron Effects : The trimethylbenzyl group in the target compound donates electrons via methyl groups, contrasting with the electron-withdrawing Cl (4-chlorophenyl) or Br (bromothiophene). This electronic profile may stabilize carbocation intermediates or modulate nucleophilic reactivity at the carbonitrile group.

- Functional Group Utility : The boronate ester in the fluoro-boronate analog enables cross-coupling reactions, a feature absent in the target compound unless further functionalized .

Physical and Chemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~257.34) places it between the lighter 4-chlorophenyl analog and heavier boronate derivative.

- State/Storage : Likely a solid (similar to 4-chlorophenyl and boronate analogs), contrasting with the liquid bromothiophene derivative stored at 4°C .

- Stability : The trimethylbenzyl group’s steric protection may enhance stability against hydrolysis or oxidation compared to halogenated analogs.

Research Findings and Implications

- Steric Effects : The trimethylbenzyl group’s bulk may hinder nucleophilic attacks on the carbonitrile group, contrasting with smaller substituents where reactions proceed faster .

- Electronic Modulation : Electron donation from methyl groups could stabilize intermediates in SN1-type mechanisms, whereas electron-withdrawing groups (Cl, Br) favor SN2 pathways.

- Ligand Potential: Analogous to the Ru complex in (featuring a trimethylbenzyl group), the target compound could act as a ligand in catalysis if modified with coordinating groups .

Biologische Aktivität

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- IUPAC Name : 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile

The biological activity of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile may be attributed to its structural features that allow it to interact with various biological targets. The presence of the carbonitrile group is known to enhance lipophilicity and may facilitate the compound's ability to cross cellular membranes.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile exhibit significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

| Organism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 14 | 10 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 5 |

| MCF-7 (breast cancer) | 30 | 4 |

| Normal fibroblasts | >100 | - |

Case Study 1: Antitumor Effects

In a study conducted on MCF-7 breast cancer cells, treatment with 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, suggesting an apoptotic effect.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile?

- Methodological Answer : A two-step approach is typical: (i) Cyclobutane ring formation : React cyclobutanone with a 2,4,6-trimethylbenzyl halide (e.g., bromide or chloride) under nucleophilic substitution conditions. (ii) Cyanide introduction : Use a cyanide source (e.g., NaCN or KCN) in polar aprotic solvents like DMF, with catalytic phase-transfer agents to enhance yield . Key considerations : Monitor steric hindrance from the trimethylbenzyl group, which may require elevated temperatures (80–120°C) or prolonged reaction times.

Q. How can the structural integrity of this compound be validated?

- Analytical Workflow :

- NMR Spectroscopy : ¹H NMR for methyl protons (δ 2.1–2.4 ppm, singlet for symmetric 2,4,6-trimethyl group) and cyclobutane protons (δ 1.8–2.0 ppm, multiplet). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ verifies the nitrile group.

- X-ray Crystallography : Resolves spatial arrangement and confirms cyclobutane ring strain (bond angles ~88–92°) .

Advanced Research Questions

Q. What reaction pathways exploit the cyclobutane ring’s strain for functionalization?

- Experimental Design :

- Cycloadditions : Use [2+2] photochemical reactions with alkenes/alkynes under UV light. The strained cyclobutane ring acts as a dienophile .

- Ring-opening reactions : Catalytic hydrogenation (Pd/C, H₂) or acid-mediated cleavage (H₂SO₄) yields linear nitriles.

- DFT Calculations : Predict regioselectivity in reactions by modeling transition states (e.g., Gaussian or ORCA software) .

Q. How do structural modifications influence biological activity in SAR studies?

- Comparative Analysis :

- Replace the trimethylbenzyl group with halogenated (e.g., 2,4-difluorophenyl) or polar (e.g., 4-hydroxyphenyl) substituents. Assess changes in:

- Lipophilicity (logP via HPLC) and membrane permeability.

- Enzyme inhibition (e.g., cytochrome P450 assays) .

- Contradiction Resolution : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Validate using orthogonal methods (SPR vs. fluorescence-based assays) .

Q. What computational strategies predict binding interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase domains). Focus on the nitrile’s hydrogen-bonding potential.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity of the nitrile group under basic conditions?

- Root Cause : Competing pathways (e.g., hydrolysis vs. nucleophilic attack) depend on solvent polarity and base strength. For example:

- Aqueous NaOH : Hydrolysis to carboxylic acid dominates.

- Anhydrous K₂CO₃ in DMSO : Nitrile remains intact, favoring substitution at the benzyl position .

- Resolution : Control water content and use spectroscopic monitoring (in situ IR) to track intermediate formation.

Experimental Optimization

Q. How to mitigate steric hindrance during benzyl group functionalization?

- Strategies :

- Use bulky ligands (e.g., t-Bu₃P) in palladium-catalyzed cross-couplings to enhance selectivity .

- Employ microwave-assisted synthesis to reduce reaction time and improve yields .

Biological Evaluation

Q. What in vitro models are suitable for preliminary toxicity screening?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.